molecular formula C16H13NO3 B14491357 N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide CAS No. 64468-26-4

N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide

Cat. No.: B14491357
CAS No.: 64468-26-4
M. Wt: 267.28 g/mol
InChI Key: SZDWUULSHSIWNQ-UHFFFAOYSA-N
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Description

N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide is a complex organic compound with a unique structure that includes a naphthopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide typically involves the reaction of appropriately substituted 2-naphthols with propargyl alcohols under acid-catalyzed conditions . The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

64468-26-4

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

N-ethyl-3-oxobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C16H13NO3/c1-2-17-15(18)13-9-12-11-6-4-3-5-10(11)7-8-14(12)20-16(13)19/h3-9H,2H2,1H3,(H,17,18)

InChI Key

SZDWUULSHSIWNQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O

Origin of Product

United States

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